![molecular formula C26H28N4O4S B2585703 ethyl 2-(2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 955619-22-4](/img/structure/B2585703.png)
ethyl 2-(2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-(2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C26H28N4O4S and its molecular weight is 492.59. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity: The synthesis of novel heterocyclic derivatives involving ethyl 2-(2-pyridylacetate) has led to compounds linked with thiosemicarbazide, 1,2,4-triazole, 1,3,4-thiadiazole, and 1,3,4-oxadiazole moieties . These derivatives were tested in vitro against various microorganisms, including Gram-positive cocci, Gram-negative rods, and Candida albicans. Their antimicrobial activity provides promising avenues for drug development.
Antiviral Activity: In addition to antimicrobial effects, these compounds were also evaluated for antiviral activity against HIV-1. Understanding their potential in combating viral infections is crucial for advancing therapeutic strategies.
Organic Synthesis
Efficient Methods: The research on efficient methods for synthesizing compounds incorporating heterocyclic rings has gained prominence in drug development . Ethyl 2-(2-pyridylacetate) derivatives serve as valuable building blocks due to their diverse reactivity. Investigating their role in organic synthesis can lead to streamlined processes for creating complex molecules.
Antioxidant Properties
Radical Scavenging Activity: Certain derivatives, such as ethyl 2-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)thiazole-4-carboxylate, exhibit promising antioxidant properties. These compounds were evaluated using assays like the Ferric Reducing Antioxidant Power (FRAP) and Trolox Equivalent Antioxidant Capacity (TEAC) methods . Their ability to scavenge free radicals makes them relevant in health and nutrition research.
Crystallography
Structural Insights: The molecular structures of specific derivatives were confirmed by X-ray crystallography, providing valuable insights into their three-dimensional arrangements . Understanding their crystal structures aids in predicting properties and interactions.
Mechanism of Action
Target of action
The compound contains an indole moiety, which is a prevalent structure in many biologically active compounds . Indole derivatives have been used in the treatment of cancer cells, microbes, and various disorders in the human body .
Biochemical pathways
The compound also contains a 1,3,4-oxadiazole ring. Compounds with this structure have been found to improve the oxygen balance and release nitrogen gas during decomposition .
Result of action
Given the presence of the indole and 1,3,4-oxadiazole structures, it might have potential anticancer, antimicrobial, or other biological activities .
properties
IUPAC Name |
ethyl 2-[2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O4S/c1-4-21-28-29-24(34-21)19-14-16-10-6-8-12-18(16)30(19)15(3)23(31)27-25-22(26(32)33-5-2)17-11-7-9-13-20(17)35-25/h6,8,10,12,14-15H,4-5,7,9,11,13H2,1-3H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFLANPTJFDIQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2C(C)C(=O)NC4=C(C5=C(S4)CCCC5)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate |
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